molecular formula C8H18N2 B1462839 N,1,3-trimethylpiperidin-4-amine CAS No. 1249616-50-9

N,1,3-trimethylpiperidin-4-amine

Cat. No.: B1462839
CAS No.: 1249616-50-9
M. Wt: 142.24 g/mol
InChI Key: RKKFHLLWOCTYCM-UHFFFAOYSA-N
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Description

N,1,3-trimethylpiperidin-4-amine: is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Biochemical Analysis

Biochemical Properties

N,1,3-trimethylpiperidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects . For instance, high doses of this compound may lead to cellular toxicity, resulting in cell death or other adverse effects. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids. Additionally, this compound may affect the flux of metabolites through metabolic pathways, altering the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, its localization to other organelles, such as the endoplasmic reticulum or nucleus, can impact various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method involves the reductive amination of 4-piperidone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Cyclization Reactions: Another method includes cyclization reactions where appropriate precursors undergo cyclization to form the piperidine ring with subsequent methylation steps.

Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,1,3-trimethylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: N,1,3-trimethylpiperidin-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in studying various biological pathways.

Medicine: The compound is explored for its potential pharmacological properties, including its use in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

    4,4′-Trimethylenedipiperidine: A similar compound used as a catalyst in organic synthesis.

    N,N-Dimethylpyridin-4-amine: Another piperidine derivative with different substitution patterns and applications.

Uniqueness: N,1,3-trimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,1,3-trimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-6-10(3)5-4-8(7)9-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKFHLLWOCTYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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